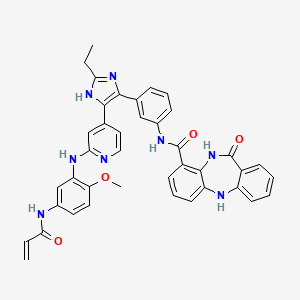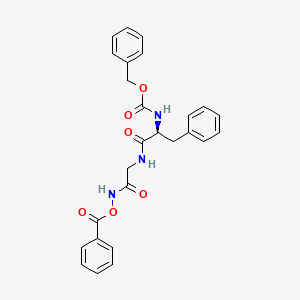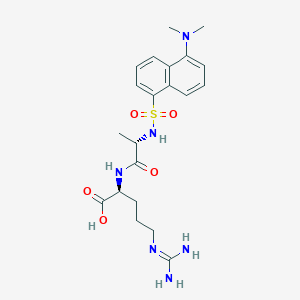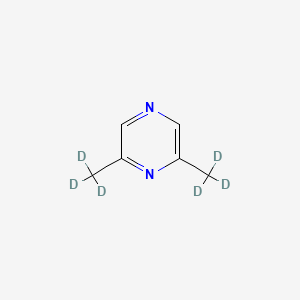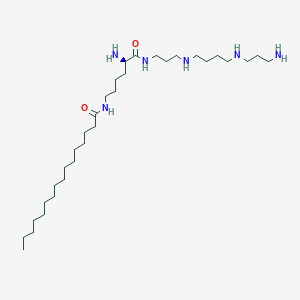
C3Zum5A33F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMXT-1501 is a polyamine transport inhibitor that has shown significant potential in various scientific and medical applications. It targets the transport of polyamines, which are small organic cations involved in numerous cellular processes, including replication, translation, and stress response .
Preparation Methods
The synthesis of AMXT-1501 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes the use of specific reagents and conditions to ensure the purity and efficacy of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
AMXT-1501 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of reduced compounds.
Scientific Research Applications
AMXT-1501 has a wide range of scientific research applications, including:
Chemistry: It is used to study the transport and metabolism of polyamines in various chemical systems.
Biology: It is used to investigate the role of polyamines in cellular processes, including replication, translation, and stress response.
Medicine: It has shown potential in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the production of various chemical products
Mechanism of Action
AMXT-1501 exerts its effects by targeting and inhibiting the transport of polyamines into cells. This inhibition disrupts the cellular processes that rely on polyamines, leading to various effects, including the inhibition of cell growth and the induction of apoptosis. The molecular targets and pathways involved include the polyamine transport system and various signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
AMXT-1501 is unique in its ability to inhibit polyamine transport, which distinguishes it from other compounds that target polyamine biosynthesis. Similar compounds include:
Difluoromethylornithine (DFMO): An irreversible inhibitor of the polyamine biosynthesis pathway.
α-Difluoromethylarginine (DFMA): An inhibitor of arginine decarboxylation
These compounds target different aspects of polyamine metabolism, highlighting the unique mechanism of action of AMXT-1501.
Properties
CAS No. |
441022-64-6 |
|---|---|
Molecular Formula |
C32H68N6O2 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide |
InChI |
InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m1/s1 |
InChI Key |
USNCWPSRPOWEBG-SSEXGKCCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




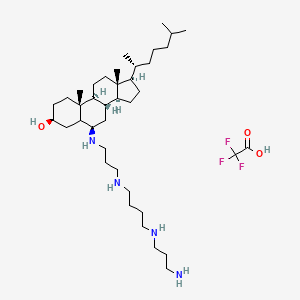
methyl phosphate](/img/structure/B12378501.png)
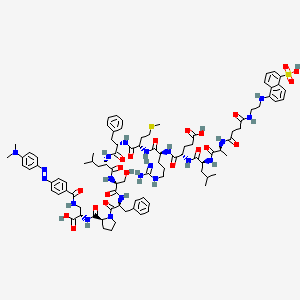
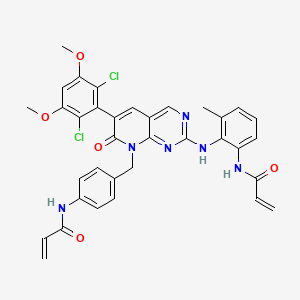
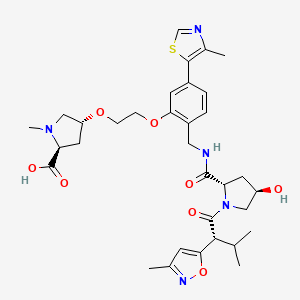
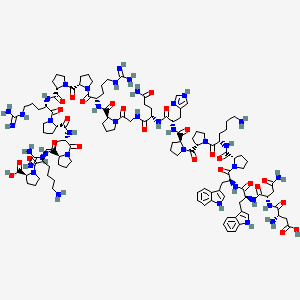
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
